

MDL-811: A Selective SIRT6 Activator for Research and Drug Development

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Compound of Interest

Compound Name: MDL-811

Cat. No.: B12377240

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 6 (SIRT6) is a critical NAD⁺-dependent deacylase that plays a pivotal role in regulating a multitude of cellular processes, including DNA repair, metabolism, inflammation, and aging. Its dysfunction has been implicated in various pathologies, particularly cancer and inflammatory diseases. The development of small-molecule activators of SIRT6 has been a significant challenge, hindering the therapeutic exploration of this enzyme. This technical guide provides a comprehensive overview of **MDL-811**, a potent and selective allosteric activator of SIRT6. We delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows. This document serves as a core resource for researchers and drug development professionals interested in leveraging **MDL-811** as a tool to investigate SIRT6 biology and as a potential therapeutic agent.

Introduction

MDL-811 is a small-molecule compound that has emerged as a highly selective allosteric activator of SIRT6. It was developed through the optimization of a parent compound, MDL-800, exhibiting improved potency and bioavailability. **MDL-811** has demonstrated significant therapeutic potential in preclinical models of colorectal cancer and neuroinflammation. Its ability to selectively enhance the deacetylase activity of SIRT6 makes it an invaluable pharmacological probe for elucidating the complex biological functions of this sirtuin.

Mechanism of Action

MDL-811 functions as an allosteric activator of SIRT6. It binds to a site distinct from the catalytic pocket, inducing a conformational change that enhances the enzyme's deacetylase activity. The primary substrates of SIRT6 are histones, and **MDL-811** significantly potentiates the deacetylation of histone H3 at lysine 9 (H3K9ac), lysine 18 (H3K18ac), and lysine 56 (H3K56ac). This targeted epigenetic modification leads to the transcriptional repression of specific genes involved in cancer cell proliferation, metabolism, and inflammation.

Quantitative Data

The following tables summarize the key quantitative parameters of **MDL-811**, providing a clear comparison of its activity and properties.

Table 1: In Vitro Activity and Pharmacokinetics of **MDL-811**

Parameter	Value	Reference
SIRT6 Activation (EC50)	5.7 ± 0.8 µM	
Bioavailability (F%)	92.96%	

Table 2: Anti-proliferative Activity of **MDL-811** in Colorectal Cancer (CRC) Cell Lines

Cell Line	IC50 (µM)	Reference
Various CRC Cell Lines	4.7 - 61.0	

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the core experimental protocols used in the characterization of **MDL-811**.

In Vitro SIRT6 Deacetylase Activity Assay (Fluor de Lys-based)

This assay quantifies the deacetylase activity of SIRT6 in the presence of **MDL-811**.

- Reagents: Recombinant human SIRT6, Fluor de Lys (FDL) substrate (e.g., a peptide containing an acetylated lysine and a fluorophore), NAD⁺, **MDL-811**, assay buffer (e.g., 45 mM Tris-HCl pH 8.0, 123.3 mM NaCl, 2.43 mM KCl, 0.9 mM MgCl₂, 0.18% BSA), and developer solution.
- Procedure:
 1. Prepare a reaction mixture containing the assay buffer, NAD⁺, and the FDL substrate.
 2. Add varying concentrations of **MDL-811** or a vehicle control (e.g., DMSO).
 3. Initiate the reaction by adding recombinant SIRT6.
 4. Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
 5. Stop the reaction and develop the fluorescent signal by adding the developer solution.
 6. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
- Data Analysis: Calculate the fold activation of SIRT6 by comparing the fluorescence signal in the presence of **MDL-811** to the vehicle control. Determine the EC₅₀ value by fitting the dose-response data to a suitable model.

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the effect of **MDL-811** on histone H3 acetylation in cultured cells.

- Cell Culture and Treatment:
 1. Culture cells (e.g., HCT116 colorectal cancer cells) to the desired confluency.
 2. Treat the cells with various concentrations of **MDL-811** or a vehicle control for a specified duration (e.g., 24-48 hours).
- Histone Extraction:

1. Harvest the cells and isolate the nuclei.
 2. Extract histones using an acid extraction method.
- Western Blotting:
 1. Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
 2. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 3. Incubate the membrane with primary antibodies specific for H3K9ac, H3K18ac, H3K56ac, and total Histone H3 (as a loading control).
 4. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
 5. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
 - Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels.

Cell Proliferation Assay

This assay measures the effect of **MDL-811** on the proliferation of cancer cells.

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
- Treatment: After allowing the cells to adhere, treat them with a serial dilution of **MDL-811** or a vehicle control.
- Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
- Viability Assessment: Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

- Data Analysis: Plot the cell viability against the **MDL-811** concentration and calculate the IC50 value.

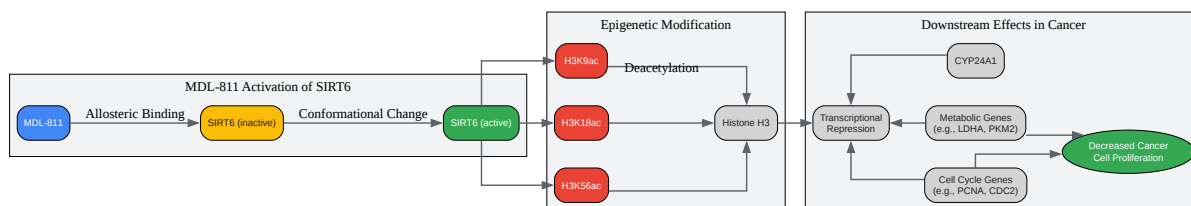
In Vivo Tumor Xenograft Studies

This protocol evaluates the anti-tumor efficacy of **MDL-811** in an animal model.

- Animal Model: Use immunodeficient mice (e.g., nude mice).
- Tumor Implantation: Subcutaneously inject cancer cells (e.g., HCT116) into the flank of each mouse.
- Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer **MDL-811** (e.g., via intraperitoneal injection) or a vehicle control at a specified dose and schedule.
- Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for histone acetylation, immunohistochemistry for proliferation markers like Ki67).
- Data Analysis: Compare the tumor growth rates between the **MDL-811**-treated and control groups.

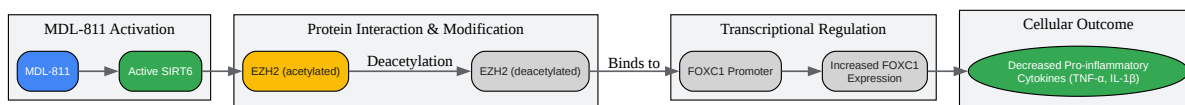
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of **MDL-811**'s role. The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by **MDL-811** and a typical experimental workflow for its characterization.



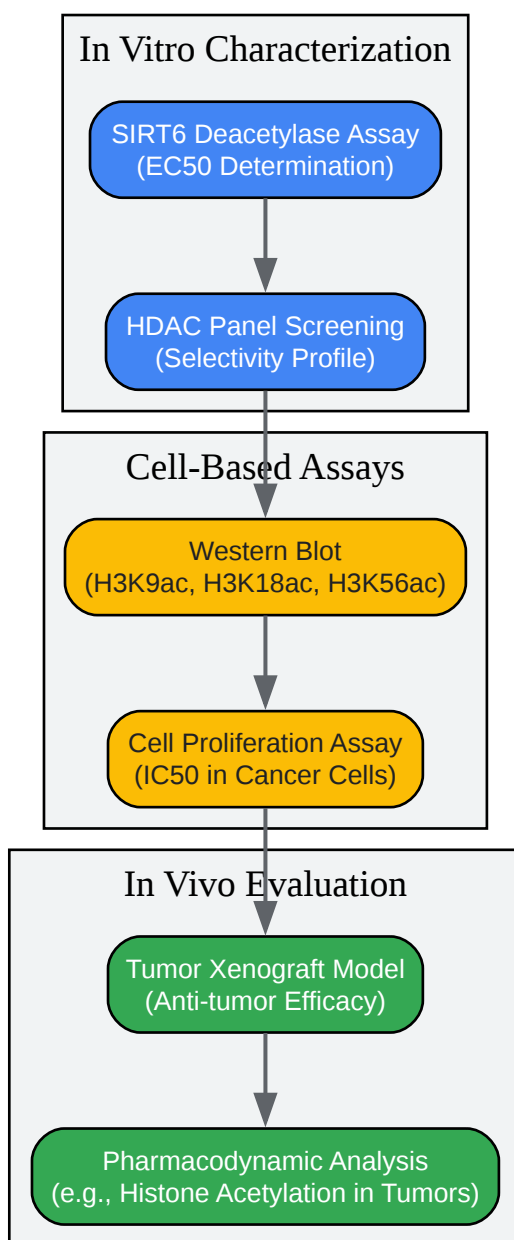
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Caption: **MDL-811** activates SIRT6, leading to histone deacetylation and anti-cancer effects.



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Caption: **MDL-811**'s anti-inflammatory pathway via SIRT6, EZH2, and FOXC1.



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Caption: A typical experimental workflow for evaluating **MDL-811**.

Conclusion

MDL-811 represents a significant advancement in the development of selective SIRT6 activators. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic properties make it an exceptional tool for the scientific community.

This technical guide provides a foundational resource to facilitate further research into the therapeutic potential of SIRT6 activation in a range of diseases, from oncology to neuroinflammation. As our understanding of SIRT6 biology continues to expand, the utility of **MDL-811** as both a research probe and a lead compound for drug development is poised to grow.

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